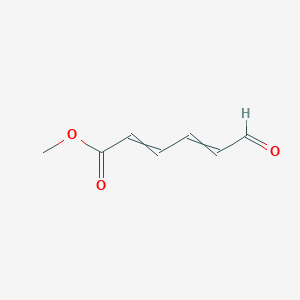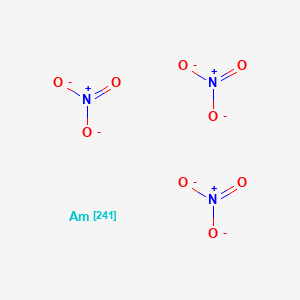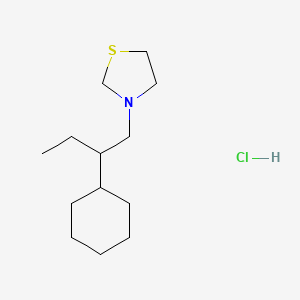
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride is a heterocyclic compound that contains a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclohexylbutyl)thiazolidine hydrochloride typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction can be carried out under physiological conditions without the need for a catalyst, making it a fast and efficient process . The reaction conditions can be tuned to improve the yield and selectivity of the product.
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often involve multicomponent reactions, click reactions, and green chemistry approaches. These methods aim to improve the selectivity, purity, and yield of the product while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Applications De Recherche Scientifique
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(2-Cyclohexylbutyl)thiazolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(2-Cyclohexylbutyl)thiazolidine hydrochloride include other thiazolidine derivatives, such as:
- 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione
- Thiazole derivatives like sulfathiazole and ritonavir .
Uniqueness
What sets this compound apart from other similar compounds is its unique chemical structure, which imparts specific biological activities and properties. This compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable molecule in scientific research and industry .
Propriétés
Numéro CAS |
38920-83-1 |
|---|---|
Formule moléculaire |
C13H26ClNS |
Poids moléculaire |
263.87 g/mol |
Nom IUPAC |
3-(2-cyclohexylbutyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H25NS.ClH/c1-2-12(10-14-8-9-15-11-14)13-6-4-3-5-7-13;/h12-13H,2-11H2,1H3;1H |
Clé InChI |
BNBLWIGLBOIXDW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN1CCSC1)C2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




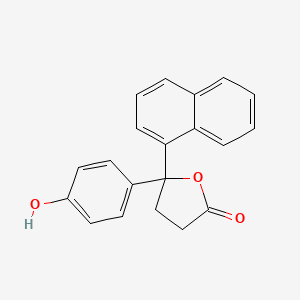
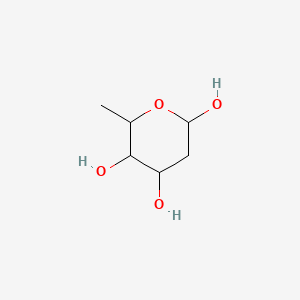
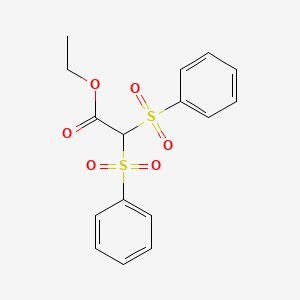

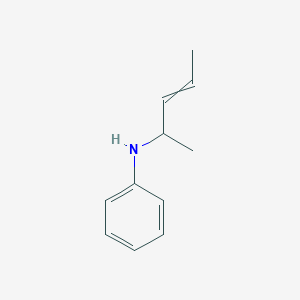
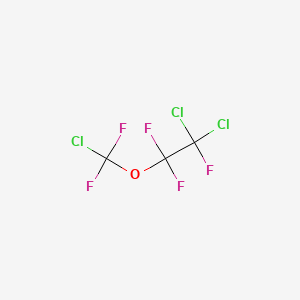


![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)
